4-甲氧基查耳酮

描述

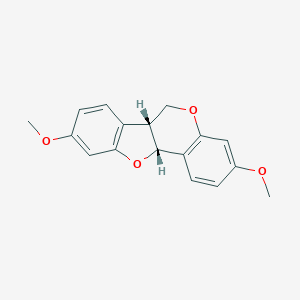

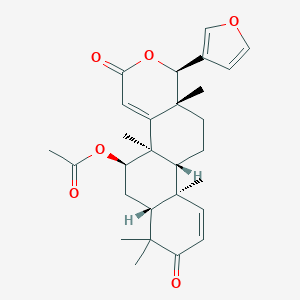

4-甲氧基查尔酮是一种查尔酮衍生物,属于黄酮类化合物。 查尔酮以其多样的药理特性而闻名,包括抗肿瘤、抗炎和抗氧化活性 。 具体来说,4-甲氧基查尔酮在促进前脂肪细胞分化和诱导脂肪生成基因方面显示出潜力 .

科学研究应用

化学: 用作合成其他生物活性化合物的前体,以及有机合成中的试剂.

生物学: 研究其在脂肪细胞分化和脂肪生成基因调控中的作用.

医药: 研究其抗肿瘤、抗炎和抗糖尿病活性.

作用机制

4-甲氧基查尔酮通过各种分子靶点和途径发挥作用:

PPARγ 激活: 它激活过氧化物酶体增殖物激活受体 γ (PPARγ),调节脂肪细胞分化和胰岛素敏感性.

Nrf2/ARE 途径抑制: 在癌细胞中,它抑制 Nrf2/ARE 介导的防御机制,增强氧化应激和细胞毒性.

α-葡萄糖苷酶抑制: 通过抑制 α-葡萄糖苷酶,降低血糖水平,表现出抗糖尿病活性.

生化分析

Biochemical Properties

4-Methoxychalcone plays a significant role in biochemical reactions. It regulates adipocyte differentiation through PPARγ activation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .

Cellular Effects

4-Methoxychalcone has notable effects on various types of cells and cellular processes. It influences cell function by regulating adipocyte differentiation and modulating the expression and secretion of various adipokines in adipose tissue . It also has anti-inflammatory and anti-tumor activities .

Molecular Mechanism

At the molecular level, 4-Methoxychalcone exerts its effects through PPARγ activation . This activation leads to the regulation of adipocyte differentiation and the modulation of various adipokines in adipose tissue .

Temporal Effects in Laboratory Settings

It is known that 4-Methoxychalcone significantly enhances the differentiation of preadipocytes .

Metabolic Pathways

It is known to interact with PPARγ, a key regulator of lipid metabolism .

准备方法

合成路线和反应条件

合成查尔酮(包括4-甲氧基查尔酮)最常用的方法是克莱森-施密特缩合反应。 该反应涉及在醇性碱存在下,芳基甲基酮与芳香醛的缩合 。 一般步骤包括:

- 将等摩尔的芳基甲基酮和芳香醛溶解在乙醇中。

- 在混合物中加入碱,例如氢氧化钠或氢氧化钾。

- 在室温或略微升高的温度下搅拌反应混合物,直至反应完成。

- 用酸(如盐酸)中和反应混合物。

- 通过过滤和重结晶分离产物。

工业生产方法

4-甲氧基查尔酮的工业生产遵循类似的原理,但规模更大。 该过程涉及:

- 使用大型反应器混合反应物和碱。

- 控制反应温度和pH值,以优化产率和纯度。

- 采用连续过滤和结晶系统分离和纯化产物。

- 利用先进的分析技术,如高效液相色谱 (HPLC),确保产品质量。

化学反应分析

反应类型

4-甲氧基查尔酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的环氧化合物或其他氧化衍生物。

还原: 还原反应可以将 α,β-不饱和羰基体系转化为饱和醇。

取代: 亲电和亲核取代反应可以在芳香环上引入不同的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在各种条件下使用卤素、硝化剂和磺化剂等试剂。

主要产物

氧化: 环氧化合物和羟基化衍生物。

还原: 饱和醇。

取代: 卤代、硝化和磺化查尔酮。

相似化合物的比较

4-甲氧基查尔酮与其他查尔酮衍生物相比,例如:

4-羟基查尔酮: 以其抗氧化和抗炎特性而闻名。

4-硝基查尔酮: 表现出显著的抗菌活性。

4-甲基查尔酮: 研究其抗癌和抗炎作用。

独特性

4-甲氧基查尔酮因其对 PPARγ 的特异性激活以及增强顺铂诱导的癌细胞细胞毒性的潜力而脱颖而出 。 其独特的药理活性组合使其成为进一步研究和开发的宝贵化合物。

属性

IUPAC Name |

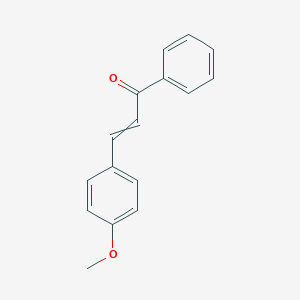

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFXKBJMCRJATM-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313945 | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-15-9, 959-33-1 | |

| Record name | trans-4-Methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22252-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] 4-Methoxychalcone (MPP) exhibits antidiabetic activity through multiple mechanisms. It demonstrates significant alpha-glucosidase enzyme inhibition, effectively lowering postprandial blood glucose levels by slowing down carbohydrate digestion and absorption. Additionally, MPP exhibits antiglycation activity through both oxidative and non-oxidative pathways, preventing the formation of harmful advanced glycation end products (AGEs) which contribute to diabetic complications.

A: [] Yes, molecular docking studies revealed a significant binding affinity of MPP with bovine serum albumin (BSA), particularly at two main binding sites. This interaction suggests a potential role in MPP's transport and distribution within the body.

A: [, ] 4-Methoxychalcone has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol.

A: [, ] Several spectroscopic techniques are employed to confirm the structure of 4-methoxychalcone. These include:

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of 4-methoxychalcone. While information on its material compatibility and stability under various conditions is limited within these papers, further research may be needed to explore these aspects.

ANone: The provided papers primarily focus on the biological activity of 4-methoxychalcone and don't offer detailed insights into its potential catalytic properties. Further research is required to explore this aspect.

A: [, ] Yes, computational methods have been utilized to study 4-methoxychalcone:

A: [, ] The methoxy group at the 4-position contributes significantly to the activity of chalcones. For instance, in a study on antimalarial activity, 4-methoxychalcone derivatives exhibited potent activity against the chloroquine-resistant strain of Plasmodium falciparum, highlighting the importance of the 4-methoxy group for enhancing efficacy.

A: [, , ] Modifying the chalcone scaffold by introducing various substituents influences its biological activity:

ANone: The provided papers do not delve into the specific stability and formulation aspects of 4-methoxychalcone. Further research is necessary to investigate its stability profile and explore suitable formulation strategies.

ANone: The provided research articles primarily focus on the chemical synthesis and biological evaluation of 4-methoxychalcone. As such, they do not explicitly address SHE (Safety, Health, and Environment) regulations. It is essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information regarding the safe handling, use, and disposal of this compound.

A: [] While the provided papers don't offer a comprehensive PK/PD profile, some information regarding the metabolism of 4-methoxychalcone is available. Research indicates that it undergoes Phase II metabolism, primarily through conjugation reactions such as glucuronidation, sulfation, and glutathione conjugation. These metabolic processes occur in the small intestine and are crucial for facilitating the elimination of the compound from the body.

A: [, ] Researchers have employed various human cancer cell lines to investigate the in vitro anticancer activity of 4-methoxychalcone and its derivatives. These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。